molecular formula C11H17Cl2N3O B580912 [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1269393-89-6

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

Cat. No. B580912
M. Wt: 278.177
InChI Key: IWSUMQNLRXKMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride, also known as BIMEDA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BIMEDA is a benzimidazole derivative that has been synthesized through a multi-step process, and its unique structure has been found to have promising effects on various physiological and biochemical processes.

Scientific Research Applications

DNA Interaction and Cell Biology

Benzimidazole derivatives, such as Hoechst 33258, a closely related compound, have been extensively studied for their ability to bind to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This property has led to their widespread use as fluorescent DNA stains in cell biology for chromosome and nuclear staining, and in flow cytometry for analyzing nuclear DNA content values. The significance of such compounds extends to radioprotection and as topoisomerase inhibitors, highlighting their utility in rational drug design and in studying the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antifungal and Anticancer Research

Benzimidazole fungicides have been recognized for their mechanism of action as specific inhibitors of microtubule assembly, binding to the tubulin molecule. This research has contributed significantly to agricultural and veterinary medicine and offers insights into their experimental use in cancer chemotherapy (Davidse, 1986). Additionally, benzimidazole hybrids have shown anticancer potential through various mechanisms, including intercalation, acting as alkylating agents, and tubulin inhibition, presenting a broad spectrum of biological activities and serving as a foundation for novel anticancer therapies (Akhtar et al., 2019).

Therapeutic Potential Beyond Oncology

Beyond their antifungal and anticancer applications, benzimidazole derivatives have demonstrated a wide range of pharmacological properties. These include antimicrobial, antiviral, antiparasitic, antihypertensive, and CNS stimulant or depressant activities. The diverse substituents around the benzimidazole nucleus result in compounds of significant therapeutic interest, contributing to the development of new therapeutic compounds across various disease domains (Babbar et al., 2020).

properties

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11;;/h3-4,7,12H,5-6H2,1-2H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSUMQNLRXKMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

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